4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
CAS No.: 1274122-56-3
Cat. No.: VC3387840
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid - 1274122-56-3](/images/structure/VC3387840.png)
Specification
CAS No. | 1274122-56-3 |
---|---|
Molecular Formula | C12H12N2O4 |
Molecular Weight | 248.23 g/mol |
IUPAC Name | 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid |
Standard InChI | InChI=1S/C12H12N2O4/c1-2-11-13-10(14-18-11)7-17-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
Standard InChI Key | XLGUJBZTDMBEOA-UHFFFAOYSA-N |
SMILES | CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid comprises several key structural components that define its chemical behavior. The compound features a para-substituted benzoic acid core connected to a 1,2,4-oxadiazole heterocycle through a methoxy linker. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is further substituted with an ethyl group at the 5-position.
Physicochemical Properties
The physicochemical properties of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid are influenced by its structural components. The presence of the carboxylic acid group confers acidity and hydrogen bond donor capabilities, while the oxadiazole ring and ethyl substituent contribute to its lipophilic character. The methoxy linker provides conformational flexibility, allowing the molecule to adopt various spatial arrangements.
The oxadiazole ring serves as a hydrogen bond acceptor through its nitrogen atoms, facilitating interactions with biological targets. This ring system is known for its stability under physiological conditions, resistance to metabolic degradation, and ability to engage in π-π stacking interactions with aromatic amino acid residues in proteins.
Spectroscopic Characteristics
Identification and characterization of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically employ various spectroscopic techniques. In IR spectroscopy, the compound exhibits characteristic absorption bands corresponding to the carboxylic acid (C=O stretching at 1700-1725 cm⁻¹), aromatic C=C stretching (1600-1400 cm⁻¹), and the oxadiazole ring (C=N stretching at 1600-1650 cm⁻¹ and C-O-C asymmetric vibration at 1240-1280 cm⁻¹) .
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. In ¹H NMR, the compound displays signals for aromatic protons of the para-substituted benzene ring (δ 7.8-8.3 ppm), methoxy linker protons (δ 4.5-5.0 ppm), and the ethyl group protons (triplet at δ 1.2-1.4 ppm for CH₃ and quartet at δ 2.6-2.8 ppm for CH₂) .
Synthesis Approaches
General Synthetic Routes
The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves multiple steps, beginning with the preparation of the oxadiazole ring followed by coupling with functionalized benzoic acid derivatives. Several synthetic approaches have been documented for oxadiazole-containing compounds, which can be adapted for this specific molecule.
One common approach involves the cyclization of amidoximes with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. The process typically includes O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base . For the target compound, this would involve:
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Preparation of an ethyl-substituted amidoxime
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Cyclization to form the 1,2,4-oxadiazole ring
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Functionalization with a halomethyl group
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Coupling with 4-hydroxybenzoic acid or its esters
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Hydrolysis if an ester intermediate is used
Modern Synthetic Methodologies
Recent advances in synthetic chemistry have led to more efficient methods for preparing oxadiazole derivatives. Microwave-assisted synthesis has emerged as a particularly valuable approach, significantly reducing reaction times while maintaining or improving yields .
For example, 5-(2-aroyl) aryloxymethyl-1,2-phenyl-1,3,4-oxadiazole derivatives, which share structural similarities with our target compound, have been synthesized using microwave radiation. This approach involves cyclization processes conducted with hydrazine mixed in ethanol, starting from precursors prepared via conventional methods .
Reaction Conditions and Yields
The synthesis of oxadiazole derivatives is influenced by various reaction parameters. The following table summarizes typical reaction conditions for key steps in the synthesis of oxadiazole-containing compounds, which would be applicable to 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid:
Reaction Step | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
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Amidoxime formation | Ethanol | Hydroxylamine HCl | 70-80 | 4-6 | 75-85 |
Oxadiazole cyclization | DMF | Glacial acetic acid | 100-120 | 6-8 | 65-75 |
Methoxy coupling | Acetone | K₂CO₃ | 50-60 | 8-10 | 60-70 |
Ester hydrolysis | Methanol/Water | NaOH | 60-70 | 2-3 | 85-95 |
These conditions represent typical approaches based on similar oxadiazole derivatives and would likely require optimization for the specific synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid .
Biological Activities and Pharmacological Properties
General Biological Profile
Compounds containing the 1,2,4-oxadiazole scaffold, including 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid, have demonstrated diverse biological activities. The oxadiazole ring is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking.
The biological activities typically associated with oxadiazole-containing compounds include antimicrobial, antiviral, antileishmanial, and anticancer properties. The specific functionality of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid, with its ethoxy linker between the oxadiazole and benzoic acid moieties, offers a balanced profile of solubility and target engagement.
Antimicrobial Activity
Oxadiazole derivatives have shown considerable antimicrobial potential against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. The presence of the carboxylic acid group in 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid may enhance its ability to interact with bacterial targets, potentially through chelation with metal ions essential for bacterial enzymes or direct interaction with protein targets.
Anticancer Properties
The anticancer potential of oxadiazole-containing compounds is well-documented. These compounds may induce apoptosis in cancer cells through modulation of signaling pathways and gene expression changes. The specific structural features of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid—particularly the flexible methoxy linker—may allow it to adapt its conformation to fit various binding pockets in cancer-related targets.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid and related compounds is crucial for optimizing their biological activities. The following table summarizes key structural features and their impact on biological activities:
Structural Feature | Effect on Biological Activity |
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Ethyl substituent on oxadiazole | Enhances lipophilicity; improves membrane penetration |
Methoxy linker | Provides conformational flexibility; allows adaptation to different binding sites |
Benzoic acid moiety | Offers hydrogen bonding capability; potential for ionic interactions with basic residues in target proteins |
1,2,4-Oxadiazole ring | Acts as hydrogen bond acceptor; provides metabolic stability |
These structure-activity relationships provide valuable insights for the design of novel derivatives with enhanced biological activities or improved pharmacokinetic properties.
Pharmacokinetic Properties and Drug Design Applications
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is influenced by its structural features. The presence of the carboxylic acid group may limit oral absorption due to ionization at physiological pH, while the lipophilic oxadiazole ring with its ethyl substituent could enhance membrane permeability.
Applications in Drug Design
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid represents a valuable scaffold for drug design due to its balanced physicochemical properties and potential for structural modification. The compound can serve as a building block for developing multifunctional molecules targeting various diseases.
In medicinal chemistry, this compound's utility extends to:
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Development of enzyme inhibitors, particularly those targeting serine proteases or metalloenzymes
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Design of receptor modulators, exploiting the compound's ability to engage in multiple interaction types
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Creation of imaging probes, potentially through modification of the carboxylic acid group for conjugation with imaging moieties
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Synthesis of prodrugs, utilizing the carboxylic acid functionality for ester formation
Drug-Like Properties
The "drug-likeness" of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can be assessed by comparing its properties with established guidelines such as Lipinski's Rule of Five. The compound's molecular weight, hydrogen bond donors and acceptors, and calculated logP value generally align with these guidelines, suggesting good potential for oral bioavailability.
The presence of the carboxylic acid group may present challenges for passive membrane permeation, but this can be addressed through prodrug approaches or formulation strategies. The compound's structural features can be modified to optimize its drug-like properties while maintaining essential pharmacophoric elements.
Comparative Analysis with Related Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can be compared with related oxadiazole derivatives to understand the impact of specific structural features.
Compound | Structural Differences | Effect on Properties | Applications |
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4-(1,2,4-Oxadiazol-3-yl)benzoic acid | Direct attachment of oxadiazole to benzoic acid; no ethyl substituent | Reduced flexibility; higher planarity; different electronic distribution | Enzyme inhibition; PET imaging probes |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | Methyl instead of ethyl on oxadiazole | Slightly reduced lipophilicity; similar hydrogen bonding pattern | Similar to target compound with potentially reduced membrane permeability |
3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | Meta instead of para substitution on benzoic acid | Different spatial arrangement; altered electronic distribution | Potentially different binding selectivity for biological targets |
This comparative analysis highlights how subtle structural changes can significantly impact the properties and applications of these compounds.
Positional Isomers and Meta-Substituted Analogs
The positional relationship between the oxadiazole, methoxy linker, and benzoic acid groups plays a crucial role in determining biological activity. For instance, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren), a meta-substituted analog of related oxadiazole-benzoic acid compounds, has been clinically approved for Duchenne muscular dystrophy treatment.
The meta-substitution pattern alters the spatial orientation of key functional groups, enabling unique interactions with ribosomal proteins that are absent in para-substituted analogs. This example underscores the importance of substitution patterns in determining biological activity and therapeutic applications.
Functionalized Derivatives
Various functionalized derivatives of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can be designed to enhance specific properties or target particular biological systems. Modifications may include:
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Esterification of the carboxylic acid group to improve membrane permeability
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Amide formation to enhance binding to specific protein targets
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Substitution of the ethyl group with other alkyl or aryl groups to modify lipophilicity
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Introduction of additional functional groups on the benzene ring to fine-tune electronic properties
These modifications can be tailored to optimize the compound's pharmacological profile for specific therapeutic applications.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents a primary method for the analysis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid. Typical HPLC conditions might include a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in gradient elution mode. UV detection at 254-280 nm is commonly employed due to the compound's aromatic and heterocyclic nature.
Liquid chromatography-mass spectrometry (LC-MS) provides both separation and structural information, with the compound typically showing a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving cleavage at the methoxy linker and fragmentation of the oxadiazole ring .
Spectroscopic Identification
Multiple spectroscopic techniques contribute to the comprehensive characterization of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid:
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IR Spectroscopy: Provides information about functional groups, with characteristic bands for the carboxylic acid, aromatic ring, and oxadiazole moiety.
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NMR Spectroscopy: Offers detailed structural information through ¹H and ¹³C NMR, with specific signals for the ethyl group, methoxy linker, aromatic protons, and carbon atoms in various chemical environments.
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Mass Spectrometry: Enables molecular weight confirmation and structural elucidation through fragmentation patterns.
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UV-Visible Spectroscopy: Provides absorption maxima related to the aromatic and heterocyclic systems, typically in the range of 250-280 nm .
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